10-O-Methoxymethyl SN-38
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Overview
Description
10-O-Methoxymethyl SN-38 is a derivative of the potent antineoplastic agent SN-38, which itself is an active metabolite of irinotecan. This compound is known for its enhanced solubility and stability compared to SN-38, making it a valuable candidate in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-O-Methoxymethyl SN-38 typically involves the methoxymethylation of SN-38. This process includes the reaction of SN-38 with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 10-O-Methoxymethyl SN-38 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted methoxymethyl derivatives
Scientific Research Applications
10-O-Methoxymethyl SN-38 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies related to cell biology and molecular biology to understand its effects on cellular processes.
Medicine: Investigated for its potential in cancer therapy due to its enhanced solubility and stability compared to SN-38.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems .
Mechanism of Action
10-O-Methoxymethyl SN-38 exerts its effects by inhibiting the enzyme topoisomerase I, which is essential for DNA replication. This inhibition leads to the formation of DNA-topoisomerase I complexes, resulting in DNA damage and ultimately cell death. The compound targets rapidly dividing cancer cells, making it effective in cancer treatment .
Comparison with Similar Compounds
SN-38: The parent compound, known for its potent antineoplastic activity but limited by poor solubility.
Irinotecan: A prodrug that is converted to SN-38 in the body, widely used in cancer therapy.
10-Hydroxycamptothecin: Another derivative of camptothecin with similar mechanisms of action .
Uniqueness: 10-O-Methoxymethyl SN-38 stands out due to its enhanced solubility and stability, which improve its pharmacokinetic properties and make it a more effective candidate for drug development and cancer therapy .
Biological Activity
10-O-Methoxymethyl SN-38 is a derivative of SN-38, the active metabolite of the chemotherapeutic agent irinotecan. This compound belongs to the camptothecin family, known for its potent antitumor properties through the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. The modification at the 10-position with a methoxymethyl group is designed to enhance solubility and stability, potentially improving therapeutic efficacy while reducing systemic toxicity.
The synthesis of this compound typically involves the methoxymethylation of SN-38 using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents like dimethylformamide or tetrahydrofuran under controlled temperatures to optimize yield and purity. The compound exhibits enhanced solubility in aqueous environments, which is crucial for intravenous administration and effective tumor targeting.
This compound exerts its biological effects primarily by inhibiting topoisomerase I. This inhibition leads to the formation of DNA-topoisomerase I complexes, resulting in DNA damage and subsequent cell death. The compound targets rapidly dividing cancer cells, making it particularly effective in cancer therapies.
Biological Activity and Efficacy
Research indicates that this compound demonstrates significantly improved biological activity compared to its parent compound, SN-38. In vitro studies have shown that it retains high cytotoxicity against various cancer cell lines, with reports suggesting it can be 100 to 1000 times more effective than irinotecan itself. Its unique structure may also confer resistance to metabolic deactivation pathways that typically limit the efficacy of traditional camptothecins.
Comparative Efficacy Table
Compound | Cytotoxicity (relative to irinotecan) | Solubility | Stability |
---|---|---|---|
This compound | 100 - 1000 times more effective | Enhanced | Improved |
SN-38 | Standard | Poor | Moderate |
Irinotecan | Baseline | Moderate | Variable |
Case Studies
Several studies highlight the efficacy and potential applications of this compound in oncology:
- Colorectal Cancer Treatment : A study indicated that this compound was effective against colorectal cancer cell lines resistant to conventional therapies, showcasing its potential as a treatment option in difficult-to-treat cancers.
- Combination Therapies : Research is ongoing to explore the synergistic effects of this compound when used in combination with other anticancer agents. Preliminary results suggest that it may enhance the efficacy of existing therapies through improved drug delivery mechanisms.
- Mechanistic Studies : Additional investigations have revealed that this compound may influence cellular signaling pathways involved in apoptosis and cell cycle regulation, further supporting its role as a promising anticancer agent .
Properties
CAS No. |
1246815-54-2 |
---|---|
Molecular Formula |
C24H24N2O6 |
Molecular Weight |
436.464 |
InChI |
InChI=1S/C24H24N2O6/c1-4-14-15-8-13(32-12-30-3)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)27)11-31-23(28)24(18,29)5-2/h6-9,29H,4-5,10-12H2,1-3H3/t24-/m0/s1 |
InChI Key |
HZXMVIQBXGZKEB-DEOSSOPVSA-N |
SMILES |
CCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)OCOC |
Origin of Product |
United States |
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